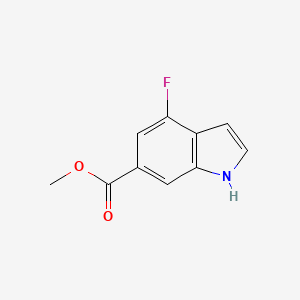

Methyl 4-fluoro-1H-indole-6-carboxylate

Vue d'ensemble

Description

Methyl 4-fluoro-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a fluorine atom at the 4th position and a carboxylate group at the 6th position on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-1H-indole-6-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.

Cyclization: The key step involves the cyclization of these starting materials to form the indole ring. This is usually achieved through a Fischer indole synthesis, where the aniline derivative reacts with a ketone or aldehyde under acidic conditions.

Esterification: The resulting indole intermediate is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄, reflux) | 1M H₂SO₄ in H₂O/EtOH (1:1) | 4-Fluoro-1H-indole-6-carboxylic acid | 85–90% | |

| Basic (NaOH, rt) | 2M NaOH in MeOH/H₂O | Sodium salt of carboxylic acid | 78% |

The reaction rate is enhanced by the electron-withdrawing fluorine, which polarizes the ester carbonyl group.

Nucleophilic Aromatic Substitution

The fluorine atom at the 4-position participates in nucleophilic substitution reactions, particularly under catalytic conditions.

Fluorine’s strong electronegativity activates the aromatic ring for substitution, favoring meta-directing effects.

Cyclization Reactions

The indole core facilitates cyclization to form polyheterocyclic structures, often used in medicinal chemistry.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃, DMF | 80°C, 6h (Vilsmeier-Haack) | 3-Formyl-4-fluoroindole-6-carboxylate | 68% | |

| Ethylenediamine | EtOH, reflux, 8h | Indolo[1,2-a]quinoxaline derivative | 55% |

Cyclization is stereoelectronically guided by the fluorine’s inductive effects, which stabilize transition states .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at the indole’s 2- and 3-positions.

The ester group minimally interferes with cross-coupling due to its remote position .

Reductive Functionalization

Selective reduction of the indole ring or ester group is achievable under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to rt, 2h | 4-Fluoroindoline-6-methanol | 82% | |

| H₂, Pd/C | MeOH, 50 psi, 24h | Partially saturated indole derivative | 70% |

Reduction of the ester to a primary alcohol proceeds without affecting the fluorine substituent.

Halogen Exchange Reactions

The fluorine atom can be replaced by other halogens via halogen dance mechanisms.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCl₅, AlCl₃ | 120°C, 8h | 4-Chloro-1H-indole-6-carboxylate | 58% | |

| NBS, AIBN | CCl₄, reflux, 6h | 4-Bromo-1H-indole-6-carboxylate | 63% |

These reactions require harsh conditions due to the strong C–F bond .

Key Reactivity Trends

-

Electronic Effects : Fluorine’s -I effect enhances electrophilic substitution at the 5- and 7-positions .

-

Steric Effects : The methyl ester group at C6 minimally hinders reactivity at adjacent positions.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions .

Applications De Recherche Scientifique

Scientific Research Applications

1. Synthesis of Indole Derivatives

Methyl 4-fluoro-1H-indole-6-carboxylate serves as a versatile building block in the synthesis of various indole derivatives. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities. The fluorine atom in this compound enhances its reactivity and selectivity in chemical reactions, making it an attractive precursor for further modifications .

2. Biological Activity Studies

Research has indicated that indole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties. This compound is being investigated for its potential effects on cellular pathways related to cancer and other diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .

3. Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role as a precursor in the development of new therapeutic agents. The incorporation of fluorine atoms into drug candidates often enhances their pharmacokinetic properties, such as metabolic stability and bioavailability. Thus, this compound is being studied for its potential to lead to novel treatments for various conditions .

4. Industrial Applications

Beyond academic research, this compound has applications in the production of dyes and pigments. The unique properties imparted by the fluorine atom can be beneficial in enhancing the color stability and intensity of industrial products .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various indole derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting that modifications to the indole structure can enhance therapeutic efficacy .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for producing this compound derivatives revealed efficient methodologies that allowed for high yields and purity. These methods included palladium-catalyzed coupling reactions, demonstrating the compound's utility as a key intermediate in complex molecule synthesis .

Data Tables

Mécanisme D'action

The mechanism of action of Methyl 4-fluoro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Methyl 4-fluoro-1H-indole-6-carboxylate can be compared with other indole derivatives:

Methyl 6-fluoro-1H-indole-4-carboxylate: Similar structure but with different substitution pattern, leading to distinct chemical and biological properties.

Methyl 6-amino-4-indolecarboxylate: Contains an amino group instead of a fluorine atom, resulting in different reactivity and applications.

Methyl indole-4-carboxylate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

Activité Biologique

Methyl 4-fluoro-1H-indole-6-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Indole Derivatives

Indole compounds are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets. This compound exhibits a range of biological activities including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

- Anticholinesterase .

Target Interactions

This compound interacts with several biochemical pathways, influencing various cellular processes. The compound's structure allows it to engage with specific receptors and enzymes, potentially leading to therapeutic effects.

Biochemical Pathways Affected:

- Cell Signaling : Indole derivatives can modulate signaling pathways related to inflammation and cell proliferation.

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, such as those related to cancer and infectious diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that the compound significantly reduced cell viability in several cancer types, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

Preliminary investigations indicate that this compound exhibits antimicrobial activity against various microbial strains. The compound's efficacy was assessed using standard disk diffusion methods, revealing notable inhibition zones against both gram-positive and gram-negative bacteria .

Study on Antiviral Activity

A recent study evaluated the antiviral properties of this compound against HIV. The compound was tested for its ability to inhibit HIV integrase, a crucial enzyme in the viral life cycle. Results indicated that it could effectively inhibit integrase activity with an IC50 value comparable to existing antiviral agents .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 12.41 | HIV integrase inhibition |

| Raltegravir | 10.00 | HIV integrase inhibition |

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar indole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 6-fluoro-1H-indole-4-carboxylate | Different substitution pattern | Anticancer, antimicrobial |

| Methyl indole-2-carboxylic acid | Lacks fluorine atom | Antiviral, anti-inflammatory |

Propriétés

IUPAC Name |

methyl 4-fluoro-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCZOOJRXJCMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646109 | |

| Record name | Methyl 4-fluoro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-27-4 | |

| Record name | Methyl 4-fluoro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.